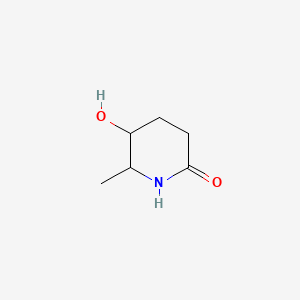

5-Hydroxy-6-methylpiperidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-6-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-5(8)2-3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGRPPXGCJNMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717483 | |

| Record name | 5-Hydroxy-6-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-23-0 | |

| Record name | 5-Hydroxy-6-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Approaches in 5 Hydroxy 6 Methylpiperidin 2 One Research

Molecular Docking Studies for Target Identification and Binding Mode Analysis

No specific molecular docking studies were identified for 5-hydroxy-6-methylpiperidin-2-one against any particular biological target. This type of in silico analysis is crucial for predicting the binding orientation and affinity of a molecule to a protein, thereby helping to identify potential therapeutic targets. The absence of such studies indicates that the specific protein interactions of this compound have not yet been computationally explored.

Quantum Chemical Calculations (e.g., DFT) for Reactivity and Electronic Properties

Detailed quantum chemical calculations, such as Density Functional Theory (DFT), for 5-hydroxy-6-methylpiperidin-2-one are not described in the available literature. These calculations are fundamental for understanding a molecule's electronic structure, stability, and reactivity. Without such studies, key parameters like HOMO-LUMO energy gaps, electrostatic potential surfaces, and dipole moments, which are essential for predicting chemical behavior, remain undetermined for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

No evidence of QSAR models developed specifically for or including 5-hydroxy-6-methylpiperidin-2-one was found. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The lack of such models suggests that a systematic exploration of how structural modifications to this piperidinone core might affect its biological function has not yet been undertaken.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity

There is no information available from molecular dynamics (MD) simulations concerning 5-hydroxy-6-methylpiperidin-2-one. MD simulations provide insights into the dynamic nature of a molecule over time, including its conformational flexibility and the stability of its interactions with binding partners. This information is critical for a complete understanding of its behavior in a biological system.

Future Directions and Interdisciplinary Research Prospects

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of substituted piperidinones, such as 5-Hydroxy-6-methylpiperidin-2-one, is a focal point of organic synthesis due to their prevalence in biologically active alkaloids and pharmaceuticals. acs.orgsci-hub.st Future research will likely concentrate on developing more efficient, stereoselective, and scalable synthetic routes.

Diastereoselective and Enantioselective Syntheses: Recent efforts have established diastereoselective methods to access the trans-5-hydroxy-6-substituted-2-piperidinone skeleton. sci-hub.st One such approach involves a sequential addition-deprotection-cyclization process using chiral aldimines derived from L-glutamic acid. acs.orgsci-hub.st This method demonstrates high diastereoselectivity (dr > 99:1), where the stereochemistry at the C-6 position is controlled by an α-siloxyl group and a chiral sulfinamide moiety. sci-hub.st Another one-pot cascade process for synthesizing the trans-5-hydroxy-6-substituted-2-piperidinone skeleton also shows high diastereoselectivity. acs.org

Further exploration into divergent synthetic methods is a promising avenue. For instance, the nucleophilic addition of alkynyl or alkenyl Grignard reagents to α-chiral aldimines has been shown to produce trans-5-hydroxy-6-alkynyl/alkenyl-2-piperidinones. nih.govacs.org Interestingly, the diastereoselectivity for alkenyl additions is controlled by the α-alkoxy group, whereas for alkynyl additions, it is a coordinated effort of the α-alkoxy group and the stereochemistry of the sulfinamide auxiliary. nih.govacs.org

Catalytic Methods: The development of novel catalytic methods is crucial for advancing the synthesis of these scaffolds. Palladium catalysis, for example, has been successfully used for the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides through the deconstructive aminolysis of bridged δ-lactam-γ-lactones. rsc.orgrsc.org This represents the first catalytic method to activate the acyl C–O bonds of γ-lactones in this context. rsc.orgrsc.org Future work could adapt such catalytic systems for the synthesis of 5-hydroxy-6-methylpiperidin-2-one and its analogues, potentially offering milder reaction conditions and broader functional group tolerance. nih.gov The use of inexpensive and environmentally benign catalysts, such as zinc/acetic acid for the conjugate reduction of dihydropyridones to 4-piperidones, also provides a template for future synthetic designs. organic-chemistry.org

Advanced Mechanistic Studies on Biological Interactions

Derivatives of 5-Hydroxy-6-methylpiperidin-2-one have demonstrated significant biological activities, warranting deeper investigation into their mechanisms of action.

A notable analogue, 12-[(2R,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one (iso-6-cassine) , has shown potent antioxidant and anticonvulsant properties. scielo.brscielo.brscispace.com Mechanistic studies revealed that iso-6-cassine protects against seizures by mitigating oxidative stress. scielo.brscielo.br It reduces levels of reactive species and lipid peroxidation while modulating the activity of key antioxidant enzymes like glutathione (B108866) peroxidase, glutathione-S-transferase, and catalase in the hippocampus. scielo.brscielo.br The anticonvulsant effect is believed to be, at least in part, a direct consequence of this antioxidant activity. scielo.brscielo.br

Another related compound, 5-hydroxy-1-methylpiperidin-2-one (5-HMP) , isolated from Tragia involucrata, has exhibited both antioxidant and anticancer activities. researchgate.netresearchgate.net It effectively scavenges free radicals and induces dose-dependent cytotoxicity in A549 lung cancer cells, with evidence suggesting it causes cell cycle arrest at the S and G2/M phases. researchgate.netresearchgate.net

Future advanced mechanistic studies should aim to:

Identify Specific Molecular Targets: Utilize techniques like affinity chromatography and proteomics to pinpoint the direct protein targets of these compounds.

Elucidate Signaling Pathways: Investigate how these molecules modulate specific cellular signaling pathways, such as those involved in oxidative stress response (e.g., Nrf2 pathway), cell cycle regulation (e.g., p53, cyclins/CDKs), and apoptosis. frontiersin.org

Explore Receptor Interactions: Given that many piperidine (B6355638) alkaloids interact with the central nervous system, studies should explore potential interactions with neurotransmitter receptors (e.g., GABA, NMDA) and ion channels. scielo.brnih.gov

Integration of Omics Technologies in Understanding Compound Action

To gain a holistic understanding of the biological effects of 5-Hydroxy-6-methylpiperidin-2-one, the integration of multi-omics technologies is indispensable. frontiersin.orgnih.govnih.gov These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound within a biological system. researchgate.netijpsr.com

Genomics and Transcriptomics: These can be used to identify genes and gene expression networks that are modulated by the compound. nih.govnih.gov This could reveal the primary response pathways and help in identifying potential mechanisms of action or off-target effects. researchgate.net

Proteomics: Proteomic analyses can identify changes in protein expression and post-translational modifications, offering direct insights into the functional consequences of compound treatment and helping to identify direct binding partners. nih.govnih.gov

Metabolomics: As a tool to study the global profile of endogenous metabolites, metabolomics can reveal how 5-Hydroxy-6-methylpiperidin-2-one alters cellular metabolism. frontiersin.orgnih.gov This is particularly relevant given the antioxidant activity observed in its analogues, which is intrinsically linked to metabolic pathways. Computational metabolomics, in particular, has proven effective in identifying the chemical diversity of alkaloid scaffolds in natural sources like the Piper genus. nih.gov

The integration of these omics datasets through bioinformatics and systems biology will be key to building predictive models of the compound's action, identifying biomarkers of its activity, and uncovering novel therapeutic applications. frontiersin.orgresearchgate.net

Potential in Rational Drug Design and Discovery of New Chemical Entities

The 5-hydroxy-6-methylpiperidin-2-one core is a "privileged structure," a molecular scaffold that is capable of binding to multiple biological targets, making it an excellent starting point for drug discovery. frontiersin.org Its inherent features, including hydrogen bond donors and acceptors, and multiple stereocenters, provide a rich platform for creating diverse chemical libraries. frontiersin.orgacs.org

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-Hydroxy-6-methylpiperidin-2-one scaffold is essential for developing new chemical entities with enhanced potency and selectivity. Future research should focus on:

Modifying Substituents: Exploring how different substituents at the C-6 methyl position and on the piperidine nitrogen affect biological activity.

Stereochemical Impact: Synthesizing and testing all possible stereoisomers to understand how the 3D arrangement of the hydroxyl and methyl groups influences target binding and efficacy. acs.org

Scaffold Hopping: Replacing the piperidinone core with bioisosteric rings (e.g., pyridinones) to improve physicochemical properties, solubility, or metabolic stability while retaining biological activity. frontiersin.org Studies have shown that pyridinone derivatives are valuable in developing inhibitors for various kinases and anti-HIV agents. frontiersin.org

Fragment-Based and Structure-Based Design: The piperidinone scaffold has been successfully incorporated into potent inhibitors of challenging targets, such as the MDM2-p53 interaction. nih.govmdpi.com Rational, structure-based design, using computational modeling and X-ray crystallography, can guide the modification of the 5-Hydroxy-6-methylpiperidin-2-one scaffold to fit the binding pockets of specific therapeutic targets. nih.gov This approach allows for the optimization of interactions and the design of highly potent and selective molecules, ultimately accelerating the discovery of new drugs for a range of diseases.

Data Tables

Table 1: Biological Activities of 5-Hydroxy-6-methylpiperidin-2-one Analogues

| Compound Name | Source/Type | Observed Biological Activity | Potential Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| 12-[(2R,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one (iso-6-cassine) | Natural Product | Anticonvulsant, Antioxidant | Reduction of reactive species and lipid peroxidation; modulation of antioxidant enzyme activity. | scielo.br, scielo.br, scispace.com |

Table 2: Synthetic Approaches for Hydroxy-Piperidinone Scaffolds

| Method | Key Features | Stereoselectivity | Catalyst/Reagents | Reference(s) |

|---|---|---|---|---|

| Addition-Deprotection-Cyclization | Sequential process using chiral aldimines. | High diastereoselectivity (dr > 99:1) for trans product. | Grignard reagents, chiral sulfinamide auxiliary. | sci-hub.st |

| One-pot Cascade Process | Tandem reaction for trans-5-hydroxy-6-substituted-2-piperidinones. | High diastereoselectivity. | Grignard reagents, α-alkoxy substitution control. | acs.org |

| Nucleophilic Addition | Divergent synthesis for alkynyl/alkenyl substituted piperidinones. | Stereocontrol dependent on reagent (alkynyl vs. alkenyl). | Alkynyl/Alkenyl Grignard reagents. | nih.gov, acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-6-methylpiperidin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of piperidinone derivatives often involves cyclization or oxidation reactions. For example, related compounds like 3-hydroxy acids are synthesized using acidic catalysts (e.g., boron trifluoride diethyl etherate) to promote cyclization . Yield optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst concentration) via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjusting stoichiometric ratios of precursors and employing inert atmospheres can minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing 5-Hydroxy-6-methylpiperidin-2-one, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : H NMR identifies protons on the piperidinone ring (δ 1.5–3.5 ppm for methyl and hydroxyl groups) and confirms stereochemistry via coupling constants. C NMR resolves carbonyl (C=O) signals near δ 170–180 ppm .

- IR : A strong absorption band at ~1650–1750 cm confirms the lactam (C=O) group. Hydroxyl (-OH) stretches appear at 3200–3600 cm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragments indicative of ring cleavage.

Q. How should researchers design cytotoxicity assays for 5-Hydroxy-6-methylpiperidin-2-one, and what controls are necessary?

- Methodological Answer : Cytotoxicity studies typically use cell lines (e.g., HeLa, MCF-7) exposed to serial dilutions of the compound. Controls include:

- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups.

- Positive controls : Standard cytotoxic agents (e.g., doxorubicin).

- Endpoint assays : MTT or resazurin reduction assays quantify cell viability. IC values are calculated using nonlinear regression models (e.g., GraphPad Prism). Replicate experiments (n ≥ 3) and ANOVA statistical analysis ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 5-Hydroxy-6-methylpiperidin-2-one across different studies?

- Methodological Answer : Contradictions may arise from heterogeneity in experimental designs (e.g., cell lines, dosages). To assess variability:

- Conduct a meta-analysis using tools like RevMan or R’s metafor package.

- Calculate I² statistics to quantify heterogeneity:

- I² < 25%: Low heterogeneity.

- I² > 50%: Significant variability requiring subgroup analysis (e.g., by assay type or species) .

- Sensitivity analyses exclude outlier studies to evaluate robustness.

Q. What in silico and in vitro approaches are recommended for elucidating the molecular mechanisms of 5-Hydroxy-6-methylpiperidin-2-one?

- Methodological Answer :

- In silico :

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics simulations (GROMACS) to assess stability .

- In vitro :

- Enzyme inhibition assays : Measure IC against purified enzymes (e.g., acetylcholinesterase) using fluorogenic substrates.

- Transcriptomic profiling : RNA sequencing identifies differentially expressed genes post-treatment.

Q. How can researchers optimize pharmacological assays to account for 5-Hydroxy-6-methylpiperidin-2-one’s pharmacokinetic limitations?

- Methodological Answer : Address low bioavailability or metabolic instability via:

- Prodrug design : Introduce ester or amide groups to enhance membrane permeability.

- Microsomal stability assays : Use liver microsomes (human or rodent) to assess metabolic half-life (t).

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free drug concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.